Pomalidomide-CO-PEG4-C2-Cl is a synthetic compound derived from pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound incorporates a polyethylene glycol (PEG) moiety, specifically PEG4, which enhances solubility and bioavailability, making it useful in various biochemical applications. The full chemical name is 4-amino-1-(2-(4-(chlorophenyl)-5-morpholino-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoethyl)-N-(2-hydroxyethyl)benzamide-CO-PEG4-C2-Cl, with a molecular formula of C24H30ClN3O9 and a molecular weight of approximately 505.97 g/mol .
Pomalidomide-CO-PEG4-C2-Cl can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and applications for this compound . The compound is often utilized in research settings focusing on targeted protein degradation and the development of proteolysis-targeting chimeras (PROTACs).
Pomalidomide-CO-PEG4-C2-Cl is classified as an immunomodulatory drug and a chemical building block for synthesizing complex molecules aimed at targeted therapy. Its classification falls within the categories of pharmaceuticals and bioconjugates due to its role in enhancing drug delivery systems.
The synthesis of Pomalidomide-CO-PEG4-C2-Cl typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
Pomalidomide-CO-PEG4-C2-Cl features a complex molecular structure characterized by:
The compound has a molecular weight of 505.97 g/mol and a high degree of structural complexity due to its multiple functional groups .
Pomalidomide-CO-PEG4-C2-Cl can participate in various chemical reactions:
Technical details regarding reaction mechanisms, such as activation energies and reaction intermediates, are crucial for predicting behavior under different conditions.
Pomalidomide exerts its therapeutic effects primarily through:
Data supporting these mechanisms include clinical studies demonstrating improved patient outcomes when using pomalidomide-based therapies.
Pomalidomide-CO-PEG4-C2-Cl is expected to exhibit:
The chemical properties include:
Relevant data can be gathered from analytical studies conducted on similar compounds.
Pomalidomide-CO-PEG4-C2-Cl finds applications in several scientific domains:
These applications highlight its significance in advancing therapeutic strategies against cancer and other diseases.
Cereblon (CRBN) functions as a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN). Immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide bind a hydrophobic tri-tryptophan pocket within the CRBN thalidomide-binding domain (TBD), inducing conformational changes that repurpose the ligase toward neosubstrates. This "molecular glue" mechanism results in the ubiquitination and proteasomal degradation of transcription factors such as IKZF1/3 (Ikaros/Aiolos) and CK1α, underpinning the clinical efficacy of IMiDs in hematologic malignancies [5] [9].
Pomalidomide exhibits significantly enhanced CRBN-binding affinity (~IC₅₀ 25 nM) and neosubstrate degradation potency compared to earlier analogs. Structural analyses reveal that its amino-substituted phthalimide ring forms critical hydrogen bonds with CRBN residues (e.g., His378 and Trp386), while the piperidine-2,6-dione moiety engages in water-mediated interactions. This optimized binding stabilizes the CRBN-ligand complex, increasing the efficiency of neosubstrate recruitment [5] [8] [9].
Table 1: Evolution of IMiD Derivatives as CRBN Molecular Glues
| Compound | Key Structural Features | CRBN Binding Affinity | Primary Neosubstrates | Clinical Applications |
|---|---|---|---|---|
| Thalidomide | Unmodified phthalimide ring; no amino group | ~1-10 µM | Limited (unknown initially) | MM (limited due to toxicity) |
| Lenalidomide | Amino group at C4 position of phthalimide | ~100-250 nM | IKZF1, IKZF3, CK1α | MM, MDS, Lymphoma |
| Pomalidomide | Amino group; deeper binding via conformational optimization | ~25-50 nM | IKZF1, IKZF3, CK1α, ZFP91 | Refractory MM, Advanced malignancies |
Pomalidomide-CO-PEG4-C2-Cl leverages this high-affinity CRBN engagement. Unlike molecular glues, however, it acts as a PROTAC component: Its CRBN-binding moiety serves to recruit the E3 ligase machinery toward a user-defined target protein linked via the PEG4 spacer. This enables the degradation of targets beyond endogenous IMiD neosubstrates [1] [4].
The development of CRBN-recruiting PROTACs required overcoming limitations inherent to early IMiDs:
Thalidomide to Pomalidomide Optimization: Thalidomide’s moderate CRBN affinity and associated neurotoxicity spurred the development of lenalidomide and pomalidomide. Pomalidomide’s C4-amino modification enhances its interaction with the CRBN TBD pocket, improving binding affinity and selectivity. This translates to superior degradation efficiency and reduced off-target effects compared to thalidomide-based PROTACs [3] [5] [7].
Linker Engineering - The Role of PEG4: The tetraethylene glycol (PEG4) linker in Pomalidomide-CO-PEG4-C2-Cl addresses critical spatial and physicochemical requirements for PROTAC functionality:
Table 2: Key Components of Pomalidomide-Based PROTAC Building Blocks
| Component | Specific Element | Function in PROTAC Design | Example Derivatives |
|---|---|---|---|
| CRBN Ligand | Pomalidomide core | High-affinity recruitment of CRBN E3 ubiquitin ligase complex | Pomalidomide-4'-amine |
| Linker | PEG4 (O-CH₂CH₂-O)₄ | Spacer providing flexibility, length, solubility, and biocompatibility | Pomalidomide-PEG4-C2-NH₂ (CAS 2225940-52-1) [4] [6] |
| Terminal Group | -C₂H₄Cl (Chloromethyl) | Electrophilic handle for conjugation to target protein ligands | Pomalidomide-CO-PEG4-C2-Cl (CAS n/a) [1] |
| -COOH (Acid) | Allows amide coupling to amine-containing ligands | Pomalidomide 4'-PEG4-acid (CAS 2138440-81-8) [10] |
The structural evolution from thalidomide to Pomalidomide-CO-PEG4-C2-Cl thus embodies a rational design strategy:
This molecule serves as a foundational building block for generating potent PROTACs against challenging therapeutic targets, including transcription factors, kinases, and scaffolding proteins previously considered "undruggable" [1] [2] [9].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2